molecular formula C19H21N3O3S B2850121 2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone CAS No. 897462-13-4

2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone

Cat. No.: B2850121
CAS No.: 897462-13-4
M. Wt: 371.46
InChI Key: JOYBWAHMWSIRDD-UHFFFAOYSA-N
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Description

2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b]thiazole core, which is fused with a phenyl ring substituted with an ethoxy group, and a morpholinoethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminothiazoles with α-halocarbonyl compounds. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethoxyphenyl and morpholinoethanone groups differentiates it from other imidazo[2,1-b]thiazole derivatives, potentially leading to unique interactions with biological targets and novel applications .

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-2-25-16-5-3-14(4-6-16)17-12-22-15(13-26-19(22)20-17)11-18(23)21-7-9-24-10-8-21/h3-6,12-13H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYBWAHMWSIRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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